One of the primary research applications of TBPS is as a precursor for the synthesis of semiconductor nanocrystals, also known as quantum dots (QDs). These tiny particles have unique optical and electronic properties that make them valuable for applications in solar cells, LEDs, and biological imaging []. In the presence of a metal salt and a high boiling point solvent, TBPS can react to form the desired metal sulfide nanocrystal [].
TBPS can also be used as a reactant in some organic synthesis reactions. For instance, it has been employed in the synthesis of specific heterocyclic compounds, which are ring structures containing various elements including nitrogen, oxygen, and sulfur []. However, its use in organic synthesis appears to be less common compared to its application in nanocrystal production.
Tributylphosphine sulfide is an organophosphorus compound with the chemical formula . It is characterized by a phosphorus atom bonded to three butyl groups and a sulfur atom. This compound is known for its role as a nucleophilic reagent in various
Tributylphosphine sulfide can be synthesized using several methods:
Tributylphosphine sulfide finds applications primarily in:
Several compounds share structural or functional similarities with tributylphosphine sulfide. Here are some comparisons:
Compound Name | Structure Type | Unique Features |
---|---|---|
Tributylphosphine | Phosphine | Lacks sulfur; used extensively in organic synthesis. |
Triphenylphosphine | Phosphine | Contains phenyl groups; less nucleophilic than tributyl derivatives. |
Dimethylsulfide | Sulfide | Simple structure; used as a solvent and reagent; lacks phosphorus. |
Diethyl phosphonate | Phosphate | Contains an ester group; used in agriculture and biochemistry. |
Uniqueness of Tributylphosphine Sulfide: What sets tributylphosphine sulfide apart is its combination of phosphorus and sulfur functionalities, providing unique reactivity patterns not found in simpler phosphines or sulfides. Its ability to participate in both nucleophilic and oxidative addition reactions enhances its utility in synthetic chemistry.
The synthesis of phosphine sulfides, including tributylphosphine sulfide, is rooted in the oxidation of tertiary phosphines with elemental sulfur. This method, widely adopted for analogous compounds like triphenylphosphine sulfide, involves the reaction of tributylphosphine (PBu₃) with sulfur (S₈) under controlled conditions. While the exact discovery date of tributylphosphine sulfide is not explicitly documented in available literature, its synthesis aligns with established protocols for phosphine sulfides, which gained prominence in the mid-20th century as ligands in coordination chemistry.
Property | Tributylphosphine Sulfide | Triphenylphosphine Sulfide | Trimethylphosphine Sulfide |
---|---|---|---|
Molecular Formula | C₁₂H₂₇PS | C₁₈H₁₅PS | C₃H₉PS |
Molecular Weight (g/mol) | 234.38 | 304.36 | 124.22 |
Boiling Point (°C) | 129–130 (0.5 Torr) | 245–248 | 73–74 |
Enthalpy of Formation (kcal/mol) | -28.9 ±0.3 | -21.5 ±0.3 | -27.1 ±0.4 |
Tributylphosphine sulfide holds dual importance as a ligand and an intermediate in synthetic chemistry. Its sulfur atom exhibits weak nucleophilicity, enabling participation in redox reactions and coordination with transition metals. Below is an analysis of its key roles:
The sulfide group in tributylphosphine sulfide facilitates coordination to metal centers, forming stable complexes. This property is exploited in catalysis and materials science. For instance, phosphine sulfides are known to stabilize low-valent metal complexes, enhancing their reactivity in cross-coupling reactions. The compound’s flexibility in bonding modes—monodentate or bidentate—allows adaptation to diverse metal environments, a trait demonstrated in early transition metal complexes.
Tributylphosphine sulfide serves as a precursor to tributylphosphine (PBu₃), a versatile ligand in organometallic chemistry. Reduction of the sulfide with agents like lithium aluminum hydride (LiAlH₄) regenerates the phosphine, which is then used in synthesizing metal complexes or catalysts. This pathway underscores its utility in ligand preparation.
Sulfur-containing organophosphorus compounds, including tributylphosphine sulfide, exhibit strong chelating properties toward heavy metals. Studies on analogous compounds (e.g., tri-isobutylphosphine sulfide) highlight their efficacy in hydrometallurgical processes, achieving >99% extraction efficiency for metals like nickel and cobalt. While direct data on tributylphosphine sulfide is limited, its structural similarity suggests comparable potential in metal separation.
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for tributylphosphine sulfide is tributyl(sulfanylidene)-λ⁵-phosphane [1] [2] [3] [4] [5] [6]. This nomenclature follows the current IUPAC conventions for organophosphorus compounds, where the lambda (λ) notation indicates the coordination number of the phosphorus atom and the sulfanylidene designation specifies the sulfur atom bonded to phosphorus through a double bond character.
CAS Registry Number: 3084-50-2 [1] [2] [3] [4] [5] [6] [7] [9] [8] [10] [14] [15] [16] [11] [17] [18]
Molecular Formula: C₁₂H₂₇PS [1] [2] [3] [4] [5] [6] [7] [9] [8] [10] [15] [16] [11] [17] [18]
Molecular Weight: 234.38 g/mol [1] [2] [3] [4] [5] [6] [7] [8] [13] [15] [11] [17] [18]
Additional Registry Numbers and Identifiers:
Property | Value | Reference |
---|---|---|
European Community (EC) Number | 221-393-7 | [1] [3] [4] [6] [8] [15] [16] |
UNII (Unique Ingredient Identifier) | 648710D4LS | [1] [4] [6] [8] [16] |
DSSTox Substance ID | DTXSID00184854 | [1] [4] [6] [8] [16] |
Nikkaji Number | J50.230H | [1] [4] [6] |
Wikidata | Q27263720 | [1] [4] [6] [8] |
PubChem CID | 76515 | [1] [5] [8] [16] [17] |
InChI | InChI=1S/C12H27PS/c1-4-7-10-13(14,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | [1] [2] [3] [4] [5] [6] [15] [16] [18] |
InChIKey | FQVPFGDPYSIWTM-UHFFFAOYSA-N | [1] [2] [3] [4] [5] [6] [15] [16] [18] |
SMILES | CCCCP(=S)(CCCC)CCCC | [1] [2] [3] [4] [5] [6] [10] [15] [16] [18] |
Canonical SMILES | S=P(CCCC)(CCCC)CCCC | [2] [6] [10] [18] |
Physical and Chemical Properties:
Property | Value | Reference |
---|---|---|
Boiling Point | 111°C (at 0.1 Torr); 302.1°C (at 760 mmHg); 129-130°C (at 0.5 Torr) | [7] [15] [18] |
Density | 1.0339 g/cm³ (at 24°C); 0.906 g/cm³ | [7] [15] |
Flash Point | 136.5°C | [15] |
Vapor Pressure | 0.00181 mmHg (at 25°C) | [15] |
Refractive Index | 1.467 | [15] |
Physical State | Liquid | [10] [11] |
Color | Colorless to yellow | [10] |
Solubility | Moderate solubility in organic solvents; insoluble in water | [10] |
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₂₇PS | [1] [2] [3] |
Molecular Weight | 234.38 g/mol | [1] [2] [3] |
IUPAC Name | tributyl(sulfanylidene)-λ⁵-phosphane | [1] [2] [3] |
CAS Number | 3084-50-2 | [1] [2] [3] |
InChI | InChI=1S/C12H27PS/c1-4-7-10-13(14,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | [1] [2] [3] |
Canonical SMILES | CCCCP(=S)(CCCC)CCCC | [1] [2] [3] |
Monoisotopic Mass | 234.15710903 g/mol | [1] |
The molecular orbital analysis reveals that the phosphorus-sulfur bond possesses significant ionic character, with the sulfur atom bearing a partial negative charge. This charge distribution influences the reactivity patterns and intermolecular interactions of tributylphosphine sulfide. The electron density distribution also affects the conformational preferences of the butyl chains, which adopt staggered conformations to minimize steric repulsions while maximizing favorable van der Waals interactions.
Crystal packing analysis of phosphine sulfide compounds reveals distinctive intermolecular interaction patterns that govern solid-state organization. The crystal structures of related phosphine sulfides demonstrate that these compounds typically exhibit weak intermolecular interactions, primarily consisting of van der Waals forces and weak hydrogen bonding interactions [19] [20] [21] [22] [8].
In dimethyl(phenyl)phosphine sulfide, crystallographic analysis reveals that the major contributors to the Hirshfeld surface are hydrogen-hydrogen contacts (58.1%), sulfur-hydrogen contacts (13.4%), and carbon-hydrogen contacts (11.7%) [8] [9]. These interaction patterns suggest that crystal packing is dominated by weak dispersive forces rather than strong directional interactions.
The packing arrangements in phosphine sulfide crystals often feature chains or layers of molecules connected through weak intermolecular interactions. For compounds containing phenyl groups, π-π stacking interactions and C-H···π contacts contribute to the overall crystal stability [4] [21]. The sulfur atoms in phosphine sulfides can participate in weak hydrogen bonding interactions with aromatic and aliphatic hydrogen atoms, with typical contact distances ranging from 3.09 to 3.28 Å [6].
Crystal structures of mixed phosphine sulfide/selenide compounds demonstrate the adaptability of these molecular frameworks to accommodate different chalcogen atoms while maintaining similar packing motifs [19] [20] [22]. The disorder commonly observed in these structures, particularly in phenyl rings and alkyl chains, reflects the relatively weak intermolecular forces and the conformational flexibility of the substituents.
The analysis of crystal packing in phosphine sulfides reveals several recurring motifs. Compounds with bulky substituents, such as tert-butyl groups, exhibit different packing patterns compared to those with smaller alkyl or aryl substituents [5] [6]. The steric requirements of the substituents influence both the molecular conformation and the intermolecular packing arrangements, leading to polymorphism in some cases [23].
Density Functional Theory calculations have proven essential for understanding the structural and electronic properties of phosphine sulfide compounds [24] [25] [26] [27] [28] [29]. Benchmark studies comparing different DFT functionals for sulfur-containing compounds have identified the most reliable methods for accurately predicting geometric and energetic properties.
Table 3: Recommended DFT Methods for Phosphine Sulfide Computational Studies
DFT Method | Application | Performance Notes | Reference |
---|---|---|---|
M06-2X | Reaction energies | Mean absolute error < 1.7 kcal/mol | [25] |
B3LYP-D3(BJ) | Reaction energies | Mean absolute error ~2.3 kcal/mol | [25] |
MN15 | Activation energies | Mean absolute error < 1.7 kcal/mol | [25] |
ωB97X-D | General applications | Good performance for both energies | [25] |
TPSS-D3/def2-TZVP | Precursor reactivity | Similar reactivity to experimental | [26] |
Computational studies of phosphine sulfides require careful consideration of dispersion interactions, which are crucial for accurate description of intermolecular forces and conformational preferences [25]. Dispersion-corrected functionals, particularly B3LYP-D3(BJ), M06-2X, and ωB97X-D, have demonstrated superior performance compared to uncorrected methods for calculating reaction energies and activation barriers in sulfur-containing systems.
Molecular dynamics simulations of phosphine sulfide systems, while less common than DFT studies, provide valuable insights into dynamic behavior and conformational sampling [30] [31] [32] [33]. These simulations reveal that the butyl chains in tributylphosphine sulfide exhibit considerable conformational flexibility, with rapid interconversion between different rotameric states at room temperature.
The computational modeling of phosphine sulfides has revealed important insights into their stereoelectronic properties. Natural Bond Orbital analysis demonstrates that the phosphorus-sulfur bond possesses significant double bond character, with notable contributions from phosphorus d-orbitals [15] [29]. The electronic structure calculations also reveal the role of hyperconjugation and negative hyperconjugation in stabilizing different conformations of the alkyl substituents.
Conformational analysis using DFT methods shows that the phosphorus-sulfur bond length and the bond angles around phosphorus are sensitive to the electronic and steric properties of the substituents [13] [16]. Bulky substituents, such as tert-butyl groups, lead to longer phosphorus-sulfur bonds and wider bond angles compared to smaller substituents like methyl groups [5] [6] [10].
The computational prediction of vibrational frequencies, particularly the phosphorus-sulfur stretching frequency, provides a valuable tool for structural confirmation and electronic property assessment [24] [27]. These calculations, when combined with experimental infrared spectroscopy, offer a comprehensive understanding of the bonding characteristics in phosphine sulfide compounds.